1,1-Dimethoxyhexa-2,4-diene
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Overview
Description
1,1-Dimethoxyhexa-2,4-diene is an organic compound characterized by the presence of two methoxy groups attached to a hexadiene backbone. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity. The presence of conjugated double bonds in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 1,1-Dimethoxyhexa-2,4-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting from an allylic alcohol, the compound can be synthesized by treating it with a dehydrating agent such as sulfuric acid or phosphoric acid under controlled conditions . Another method involves the free radical halogenation of an allylic carbon followed by dehydrohalogenation .
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors that allow for precise control over reaction conditions and higher yields.
Chemical Reactions Analysis
1,1-Dimethoxyhexa-2,4-diene undergoes a variety of chemical reactions due to the presence of its conjugated diene system. Some of the notable reactions include:
Electrophilic Addition: The compound can undergo 1,2- and 1,4-addition reactions with electrophiles such as hydrogen halides (e.g., HBr). .
Oxidation: The diene can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or other oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition of HBr can yield both 1,2- and 1,4-addition products, with the distribution influenced by the reaction temperature .
Scientific Research Applications
1,1-Dimethoxyhexa-2,4-diene has found applications in various fields of scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, such as natural product analogs and pharmaceuticals.
Industry: The compound’s reactivity makes it useful in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,1-Dimethoxyhexa-2,4-diene exerts its effects is primarily through its ability to participate in electrophilic addition reactions. The conjugated diene system allows for the formation of resonance-stabilized carbocations, which can then undergo further reactions with nucleophiles or electrophiles . This reactivity is exploited in various synthetic applications to create complex molecules.
Comparison with Similar Compounds
1,1-Dimethoxyhexa-2,4-diene can be compared to other conjugated dienes such as 1,3-butadiene and 1,3-hexadiene. While all these compounds share the characteristic of having conjugated double bonds, this compound is unique due to the presence of methoxy groups, which influence its reactivity and the types of reactions it can undergo .
Similar compounds include:
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
1,3-Hexadiene: Another conjugated diene with applications in organic synthesis.
1,1-Diethoxyhexa-2,4-diene: A structurally similar compound with ethoxy groups instead of methoxy groups.
Properties
CAS No. |
72908-61-3 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1,1-dimethoxyhexa-2,4-diene |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-7-8(9-2)10-3/h4-8H,1-3H3 |
InChI Key |
AHPWAHONMBZZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(OC)OC |
Origin of Product |
United States |
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